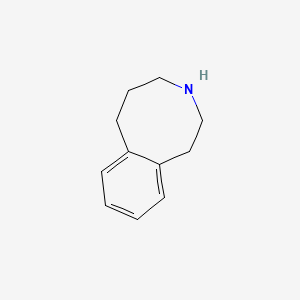

1,2,3,4,5,6-Hexahydro-3-benzazocine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexahydro-3-benzazocine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-11-7-9-12-8-3-6-10(11)4-1/h1-2,4-5,12H,3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQCFWKOZOXUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40584-21-2 | |

| Record name | 1,2,3,4,5,6-hexahydro-3-benzazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Benzazocine Class of Heterocyclic Compounds

1,2,3,4,5,6-Hexahydro-3-benzazocine belongs to the larger family of benzazocine compounds. Benzazocines are a class of bicyclic heterocyclic compounds that feature a benzene (B151609) ring fused to an eight-membered azocine (B12641756) ring, which contains one nitrogen atom. Heterocyclic compounds are cyclic structures in which one or more of the ring atoms are elements other than carbon. youtube.comyoutube.com The specific nomenclature "1,2,3,4,5,6-hexahydro" indicates that six of the atoms in the azocine ring are saturated with hydrogen atoms. This structural framework provides a three-dimensional architecture that is crucial for its interaction with biological targets.

The benzazocine scaffold is a key structural motif in medicinal chemistry, often associated with compounds that interact with the central nervous system. Variations in the substitution patterns and stereochemistry of the benzazocine core can lead to a wide range of pharmacological activities.

Historical Perspective on Early Research and Synthetic Efforts

Early research into benzazocine derivatives was largely driven by the quest for new analgesic agents. Scientists sought to create molecules that could provide pain relief similar to morphine but with a reduced risk of addiction and other side effects. This led to the exploration of various simplified morphine-like structures, including the benzazocine framework.

A significant breakthrough in the synthesis of a related class of compounds, the 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocines, was reported in 1978. nih.govacs.org This synthesis, starting from benzonorbornadiene, represented a key advancement in accessing these complex molecular architectures. nih.gov The primary focus of this early work was to investigate the structure-activity relationships of these new compounds, particularly their analgesic properties. nih.govnih.gov Researchers synthesized various N-substituted derivatives to understand how modifications to the nitrogen atom would influence their biological effects. datapdf.com For instance, the N-methyl derivative of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine (B8528088) was found to be more active than codeine in certain pain models. nih.gov

Significance in Contemporary Organic and Medicinal Chemistry Research

Classical Synthetic Routes to the Benzazocine Scaffold

The construction of the benzazocine core has been approached through several classical organic synthesis strategies, primarily focusing on ring enlargement of smaller heterocyclic systems or intramolecular cyclization of acyclic precursors. These methods provide access to the fundamental this compound structure and its substituted derivatives.

Ring Enlargement Strategies

Ring expansion reactions offer a powerful tool for the synthesis of medium-sized rings like benzazocines, often starting from more readily available five- or six-membered ring precursors. These methods circumvent the challenges associated with direct eight-membered ring closures.

The Beckmann rearrangement, a classic acid-catalyzed conversion of an oxime to an amide, has been effectively utilized in the synthesis of benzazocine derivatives. wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com This reaction typically involves the rearrangement of a cyclic ketoxime to a lactam, which constitutes the core of the benzazocine ring system. The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group. Subsequently, the group anti-periplanar to the leaving group on the nitrogen migrates, leading to the formation of a nitrilium ion, which is then hydrolyzed to the corresponding amide or lactam. wikipedia.orgmasterorganicchemistry.com

A notable application involves the second-order Beckmann reaction of oximes derived from 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. This reaction yields 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile, which can be further functionalized. rsc.org The choice of acidic catalyst and reaction conditions is crucial to favor the rearrangement over competing reactions like fragmentation. wikipedia.org While strong acids like sulfuric acid and polyphosphoric acid are traditionally used, milder reagents such as cyanuric chloride with zinc chloride have also been developed. wikipedia.orgnih.gov

The Schmidt reaction provides another avenue for ring expansion to form benzazocine structures. This reaction involves the interaction of a carbonyl compound with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid. wikipedia.orglibretexts.org When applied to a cyclic ketone, the Schmidt reaction can lead to the insertion of a nitrogen atom into the ring, forming a lactam. libretexts.org

The mechanism begins with the addition of hydrazoic acid to the protonated carbonyl group, forming an azidohydrin intermediate. This intermediate then undergoes a rearrangement, with one of the alkyl groups migrating to the nitrogen atom, accompanied by the expulsion of dinitrogen gas. libretexts.org The resulting nitrilium ion is subsequently trapped by water to yield the lactam. The regioselectivity of the migration is a key consideration in the synthesis of substituted benzazocines. chimia.ch The intramolecular version of the Schmidt reaction, using tethered azides, has proven particularly valuable for constructing complex heterocyclic systems, including those related to the benzazocine framework. chimia.ch

Beyond the Beckmann and Schmidt reactions, other ring expansion strategies have been explored for the synthesis of benzazocines. One such method involves the reaction of dihydrobenzazepines with dibromocarbene. rsc.orgrsc.org In this approach, a 2,3,4,5-tetrahydro-1-p-tolylsulphonyl-1-benzazepin-5(1H)-one is converted to its enol ether, which then reacts with dibromocarbene to form a dibromocyclopropane adduct. rsc.orgelectronicsandbooks.com This adduct undergoes a silver nitrate-promoted ring expansion to afford the corresponding 2,3,4,5-tetrahydro-1-p-tolylsulphonyl-1-benzazocin-6(5H)-one. rsc.orgelectronicsandbooks.com

More recent developments include cascade ring expansion reactions, which can construct medium-sized rings without the need for high-dilution conditions. whiterose.ac.uk These methods often involve the in situ formation of a reactive intermediate that triggers a series of ring-expanding rearrangements. whiterose.ac.uk

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions represent a major strategy for the synthesis of the this compound ring system. These reactions involve the formation of a key carbon-carbon or carbon-heteroatom bond within an acyclic or macrocyclic precursor to construct the eight-membered ring.

Intramolecular arylation reactions are a powerful tool for the synthesis of benzannulated heterocyclic systems, including benzazocines. These reactions typically involve the formation of a new carbon-carbon bond between an aryl ring and another part of the molecule.

One prominent example is the use of palladium-catalyzed intramolecular C-H arylation. beilstein-journals.org This methodology allows for the direct coupling of an aryl C-H bond with a tethered reaction partner. For instance, the synthesis of azulene-embedded polycyclic aromatic hydrocarbons has been achieved through a final-stage intramolecular C-H arylation of substituted indenofluorenes using a palladium catalyst. beilstein-journals.org

Another approach involves a cascade sequence of nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. In one such method, the synthesis of 2-substituted indoles and benzofurans was achieved through an SNAr reaction followed by a 5-endo-dig cyclization between the nucleophile and an ortho-acetylene group. The acetylene (B1199291) serves a dual role as both an activating group for the SNAr reaction and as a scaffold for the newly formed ring. rsc.org

Furthermore, copper-catalyzed enantioselective arylation-cyclization cascades have been developed for the construction of pyrroloindolines, which share structural similarities with certain benzazocine derivatives. princeton.edu This strategy employs diaryliodonium salts and asymmetric copper catalysis to achieve high enantioselectivity in the formation of the C(3)-aryl pyrroloindoline unit. princeton.edu

The table below summarizes some of the key intramolecular cyclization reactions used in the synthesis of benzazocine-related structures.

| Reaction Type | Catalyst/Reagent | Precursor Type | Product | Reference(s) |

| Intramolecular C-H Arylation | Palladium Catalyst | Substituted Indenofluorenes | Fused Polycyclic Aromatic Hydrocarbons | beilstein-journals.org |

| SNAr/Intramolecular Cyclization | Base | Ortho-alkynylaryl Halides | 2-Substituted Indoles/Benzofurans | rsc.org |

| Enantioselective Arylation-Cyclization | Copper/Chiral Ligand | Indole Derivatives, Diaryliodonium Salts | C(3)-Aryl Pyrroloindolines | princeton.edu |

| Aza-Prins Reaction | Hydrogen Halides | 3-Vinyltetrahydroquinolines, Aldehydes | Tricyclic Benzazocines | acs.org |

| Pomeranz–Fritsch Double Cyclization | 20% HCl or 70% HClO₄ | N,N-dibenzylaminoacetaldehyde dialkyl acetals | Dihydromethanodibenzoazocine-5-carboxylic acids | beilstein-journals.org |

Mannich Reaction-Derived Cyclizations

The Mannich reaction, a cornerstone in the synthesis of aminoalkyl chains, can be ingeniously applied to construct the this compound skeleton through intramolecular cyclization pathways. A particularly powerful variant is the tandem aza-Cope rearrangement–Mannich cyclization, which can build complex cyclic amines from simpler precursors. nih.goveurekaselect.com This tandem reaction is noted for its ability to create intricate cyclic molecules under mild conditions with a high degree of diastereoselectivity. eurekaselect.com

The sequence is initiated by the formation of an iminium cation, which then undergoes a eurekaselect.comeurekaselect.com-sigmatropic rearrangement known as the aza-Cope rearrangement. eurekaselect.com The resulting enol intermediate is positioned to undergo an irreversible intramolecular Mannich cyclization, which forms the new ring system. eurekaselect.com This strategy provides a strong thermodynamic driving force toward the desired cyclized product. eurekaselect.com Detailed studies on related complex tricyclic amines have shown that these aza-Cope rearrangement–Mannich cyclization sequences are effective for assembling azatricyclo units. beilstein-journals.orgresearchgate.net The reaction can be initiated from various precursors, such as cyanomethylamines, which generate the required formaldiminium ion under acidic conditions. beilstein-journals.org While these reactions have been extensively used to create five- and six-membered rings, the principles are applicable to the formation of larger rings like the eight-membered azocine (B12641756) core. eurekaselect.comrsc.org

Acid-Induced Cyclization Pathways

Acid-induced cyclization represents a fundamental strategy for the annulation of the benzazocine ring system. These methods typically involve an intramolecular electrophilic substitution reaction where a tethered side chain on a benzene (B151609) ring attacks the aromatic nucleus under acidic conditions to form the heterocyclic ring. For instance, a common approach involves the cyclization of a tetrahydropyridine (B1245486) precursor by heating it with a strong mineral acid.

In some cases, the choice of acidic conditions is critical, as alternative reaction pathways can occur. An attempt to prepare an ethyl ester from a benzazocine-2-carbonitrile precursor in hot 10% aqueous ethanol (B145695) saturated with hydrogen chloride led to an unintended ring contraction, highlighting the sensitivity of the system to specific reagents and conditions. researchgate.net A successful strategy for forming bridged benzazocine derivatives is the Grewe cyclization, a powerful acid-catalyzed reaction used to create morphinan (B1239233) and related structures. researchgate.net This reaction demonstrates the utility of strong acids in promoting the key C-C bond formation to construct the polycyclic framework.

Sequential Alkylation and Annulation Approaches

The construction of the this compound ring can be achieved through multi-step sequences that strategically build the molecule via sequential alkylation and annulation (ring-forming) steps. One such approach involves an initial Diels-Alder reaction to construct a substituted cyclohexene (B86901) ring, which serves as a complex precursor. nih.gov This is followed by a novel base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety, which completes the formation of the bridged benzazocine ring system. nih.gov This method has been optimized to give excellent yields by carefully controlling reaction parameters such as temperature and concentration. nih.gov

Asymmetric Synthesis of Enantiopure this compound Analogues

The synthesis of enantiomerically pure benzazocine analogues is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Three primary strategies are employed to achieve this: the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Approaches

The chiral auxiliary approach is a robust and widely used strategy for controlling stereochemistry during synthesis. In this method, a prochiral substrate is covalently attached to a chiral molecule, the "auxiliary," to form a new compound. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on one face of the molecule, leading to a diastereoselective transformation. After the desired stereocenter has been set, the auxiliary is cleaved and can often be recovered for reuse.

This multi-step process involves:

Covalent coupling of the substrate to the chiral auxiliary.

A diastereoselective transformation, such as an alkylation or aldol (B89426) reaction.

Non-destructive removal of the auxiliary to yield the enantiomerically enriched product.

A variety of chiral auxiliaries have been developed, many derived from inexpensive natural sources. Evans' oxazolidinone auxiliaries are particularly well-known and have been successfully applied in numerous stereoselective reactions.

Table 1: Examples of Common Chiral Auxiliaries

| Auxiliary Class | Example Structure | Typical Applications | Reference |

|---|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Aldol Reactions, Alkylations, Diels-Alder | |

| Camphorsultams | Oppolzer's Camphorsultam | Michael Additions, Alkylations | |

| Phenylmenthols | 8-Phenylmenthol | Ene Reactions |

Asymmetric Catalysis in Benzazocine Construction

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This field has seen rapid advancement, with the development of sophisticated catalysts based on metals and organic molecules (organocatalysis).

These catalytic systems can be applied to key ring-forming reactions necessary for constructing the benzazocine framework. For example, chiral Brønsted acids derived from BINOL have been used to catalyze asymmetric aza-Diels-Alder reactions to produce chiral tetrahydropyridines, which are valuable precursors for piperidine-containing structures. Similarly, chiral metal complexes are highly effective. Gold- and platinum-based catalysts have been employed in asymmetric cycloisomerization reactions to construct complex polycyclic systems with high enantiopurity. The choice of chiral ligand is crucial for inducing stereoselectivity.

Table 2: Selected Asymmetric Catalysis Strategies

| Catalyst Type | Reaction | Application | Reference |

|---|---|---|---|

| Chiral Brønsted Acid | Aza-Diels-Alder | Synthesis of chiral tetrahydropyridines | |

| Chiral Phosphine-Gold(I) | Cycloisomerization | Enantioselective synthesis of complex heterocycles | |

| Chiral Phosphine-Iridium(I) | Asymmetric Hydrogenation | Creation of stereocenters via reduction |

Resolution of Racemic Mixtures

When an asymmetric synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is employed. Since enantiomers possess identical physical properties like melting point and solubility, direct separation is generally impossible. The most common strategy involves converting the pair of enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated.

For a racemic mixture of a base, such as this compound, resolution is typically achieved by reacting it with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This acid-base reaction forms a pair of diastereomeric salts. Due to their different solubilities, one diastereomeric salt will often crystallize preferentially from a suitable solvent. The crystallized salt is then separated by filtration, and the pure enantiomer of the benzazocine base is liberated by treatment with a base. The other enantiomer can often be recovered from the remaining solution (the mother liquor). The process is monitored by measuring the optical rotation of the product until it reaches a constant value, indicating that a pure diastereomer has been isolated.

Functionalization and Derivatization Strategies

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a broad spectrum of derivatives. These modifications can be broadly categorized into reactions involving the nitrogen atom, the aromatic benzene ring, and the eight-membered azocine ring itself.

The secondary amine nitrogen within the hexahydro-3-benzazocine scaffold is a prime target for functionalization. N-alkylation introduces various alkyl groups, which can significantly influence the pharmacological properties of the resulting compounds. For instance, the N-methyl derivative of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine (B8528088) has been synthesized and studied for its analgesic activity. nih.govdatapdf.com The general approach for N-alkylation often involves reacting the parent hexahydro-3-benzazocine with an appropriate alkyl halide in the presence of a base. datapdf.combeilstein-journals.org

N-acylation provides another avenue for derivatization, introducing acyl groups to the nitrogen atom. This can be achieved by reacting the hexahydro-3-benzazocine with acyl chlorides or anhydrides.

A study on the N-alkylation of the 1H-indazole scaffold, a related bicyclic system, highlights the importance of reaction conditions, such as the choice of base and solvent, in controlling the regioselectivity of the reaction. beilstein-journals.org For example, using sodium hydride in tetrahydrofuran (B95107) was found to be effective for achieving N-1 selective alkylation. beilstein-journals.org Similar considerations are crucial for the selective N-alkylation of hexahydro-3-benzazocines, especially when other reactive sites are present in the molecule.

Table 1: Examples of N-Substituted this compound Derivatives

| N-Substituent | Parent Compound | Reference |

| Methyl | 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine | nih.govdatapdf.com |

| Propyl | 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine | datapdf.com |

| Cyclopropylcarbonyl | 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine | datapdf.com |

| Benzyl (B1604629) | 1,2,3,4,5,6-Hexahydro-2,5-methano-3-benzazocine | rsc.org |

The benzene ring of the hexahydro-3-benzazocine system is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. These substitutions can alter the electronic properties and steric profile of the molecule, which in turn can modulate its biological activity. For example, the synthesis of 8-methoxy derivatives has been reported, indicating that functionalization of the aromatic ring is a viable strategy. rsc.orgjst.go.jp

A recent study detailed a base-mediated nitrophenyl reductive cyclization to form hexahydro-2,6-methano-1-benzazocines. acs.orgnih.govub.edu This process involves a Diels-Alder reaction to create a 4-nitrophenylcyclohexanone intermediate, which then undergoes cyclization. acs.orgnih.govub.edu The scope of this reaction was explored with various substituted nitrobenzenes, demonstrating that the aromatic ring can be pre-functionalized before the construction of the benzazocine core. acs.orgnih.gov

The eight-membered azocine ring can undergo a variety of chemical transformations. One notable modification is the second-order Beckmann rearrangement of the oxime of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. rsc.org This reaction leads to the formation of 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile. rsc.org The resulting nitrile can be further hydrolyzed to a carboxylic acid, esterified, or reduced to an aminomethyl group, showcasing the versatility of this approach for introducing functionality at the C-2 position of the benzazocine ring. rsc.org

Ring contraction has also been observed under certain conditions. For instance, attempting to prepare an ethyl ester from the aforementioned benzazocine-2-carbonitrile in hot aqueous ethanol saturated with hydrogen chloride resulted in a ring contraction to give 1-methyl-2-(N-methylaminomethyl)naphthalene. rsc.org

A significant area of research within the hexahydro-3-benzazocine family involves the synthesis of bridged derivatives, particularly methano-benzazocines. These rigid structures are of interest due to their conformational constraints, which can lead to enhanced receptor selectivity and potency. Several types of methano-bridged benzazocines have been synthesized, including 2,6-methano-3-benzazocines, 1,6-methano-3-benzazocines, 2,5-methano-3-benzazocines, and 1,5-methano-3-benzazocines. nih.govrsc.orgjst.go.jpnih.govnih.gov

The synthesis of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine has been accomplished in a four-step sequence starting from benzo-norbornadiene. nih.gov Another approach to the 2,5-methano-3-benzazocine ring system involves the conversion of 8,8-bisethoxycarbonyl-6,7,8,9-tetrahydrobenzocyclohepten-5-one into a keto-lactam intermediate, which is then reduced. rsc.org

Furthermore, 1,3-bridged 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine derivatives have also been synthesized. jst.go.jp The introduction of an epithio bridge to form 2,6-epithio-3-benzazocines has been achieved through intramolecular cyclization of 1-(2-aminoethyl)-3,4-dihydro-1H-2-benzothiopyrans. documentsdelivered.com

Table 2: Examples of Bridged Hexahydro-3-benzazocine Derivatives

| Bridge Type | Parent Compound | Reference |

| 2,6-Methano | This compound | jst.go.jp |

| 1,6-Methano | This compound | nih.gov |

| 2,5-Methano | This compound | rsc.org |

| 1,5-Methano | This compound | nih.gov |

| 2,6-Epithio | 1,2,3,4,5,6-Hexahydro-8-hydroxy-3-benzazocine | documentsdelivered.com |

Reaction Mechanisms and Mechanistic Elucidation Studies

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcome of new transformations. While detailed mechanistic studies for all reactions involving hexahydro-3-benzazocines are not extensively documented in the provided context, some insights can be gleaned.

A recent study on the synthesis of hexahydro-2,6-methano-1-benzazocines via a base-mediated nitrophenyl reductive cyclization provides a good example of mechanistic investigation. acs.orgnih.gov The key step involves the intramolecular cyclization of a 4-nitrophenylcyclohexanone derivative. acs.orgnih.gov The optimization of this step required screening various bases, solvents, and reaction temperatures, suggesting a complex interplay of factors governing the reaction's efficiency. nih.gov The use of microwave irradiation was also found to accelerate the reaction. nih.gov

The second-order Beckmann rearrangement of an oxime to a nitrile-containing benzazocine is another example of a key reaction step. rsc.org This type of rearrangement is known to proceed through a nitrogen-centered cationic intermediate, and the specific outcome is influenced by the stereochemistry of the starting oxime and the reaction conditions.

The development of new synthetic methods often involves a combination of empirical findings and mechanistic hypotheses to guide the optimization of reaction conditions. nih.gov

Identification of Intermediates

The elucidation of reaction pathways through the identification and characterization of intermediates is crucial for optimizing synthetic strategies and understanding reaction mechanisms. In the synthesis of hexahydro-3-benzazocine derivatives, several key intermediates have been isolated and identified, providing valuable insights into the ring-forming and functionalization steps.

A notable example comes from the synthesis of the bridged derivative, 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. A second-order Beckmann rearrangement of the oxime of 1-[2-(N,N-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one serves as a key step to form the eight-membered ring. This reaction proceeds through the formation of 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile as an isolable intermediate. rsc.orgrsc.org This nitrile-containing benzazocine can be further elaborated. For instance, hydrolysis of the nitrile group leads to the corresponding carboxylic acid, which can then be esterified or reduced to an aminomethyl group. rsc.orgrsc.org

Another significant intermediate, 2,3,5,9b-tetrahydrobenz[e]indole , has been identified in a Takeda-style synthesis of the same bridged benzazocine. rsc.org This intermediate is formed from the cyclization of 1-[2-(N-benzyl-N-methylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one ethylene (B1197577) acetal (B89532) after removal of the benzyl group and subsequent hydrolysis. rsc.org

In the synthesis of 2,6-epithio-3-benzazocine derivatives, a five-membered cyclic aminosulfonium salt has been proposed as a key intermediate. This species is formed through the intramolecular cyclization of 1-(2-aminoethyl)-3,4-dihydro-1H-2-benzothiopyrans.

The following table summarizes some of the key identified intermediates in the synthesis of hexahydro-3-benzazocine derivatives:

| Intermediate Compound Name | Synthetic Context | Reference |

| 1,2,3,4-Tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile | Second-order Beckmann rearrangement for the synthesis of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. | rsc.orgrsc.org |

| 2,3,5,9b-Tetrahydrobenz[e]indole | Takeda-style synthesis of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. | rsc.org |

| Cyclic aminosulfonium salt | Intramolecular cyclization for the synthesis of 2,6-epithio-3-benzazocines. |

Stereochemical Outcomes of Reactions

The control of stereochemistry is a paramount challenge in the synthesis of complex molecules like hexahydro-3-benzazocines, which can possess multiple stereocenters. Research efforts have been directed towards both diastereoselective and enantioselective approaches to control the spatial arrangement of substituents on the benzazocine core.

A significant breakthrough in the diastereoselective synthesis of benzazocine derivatives involves a Zn(OTf)₂-catalyzed (4+4) cyclocondensation of anthranils with 2-(trans-1-aroyl-2-arylcyclopropyl)malonates. rsc.orgrsc.orgresearchgate.net This method delivers polycyclic benzazocines that feature an oxa-bridged eight-membered ring in excellent yields and with exclusive diastereoselectivity. rsc.orgrsc.orgresearchgate.net The reaction is believed to proceed through a mechanism where the Lewis acid activates the cyclopropane, which then acts as a formal four-carbon synthon in the annulation with the anthranil. rsc.org

The enantioselective synthesis of substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocines has also been a subject of doctoral research, indicating that methods for controlling the absolute stereochemistry of these bridged systems have been explored. bath.ac.uk While specific details from this thesis are not broadly published, the work points towards the use of chiral auxiliaries or catalysts to induce asymmetry in the ring-forming or functionalization steps.

The separation of racemic mixtures through chiral resolution is another strategy to obtain enantiomerically pure hexahydro-3-benzazocine derivatives. datapdf.com This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

The following table highlights key findings in the stereochemical control of hexahydro-3-benzazocine synthesis:

| Reaction Type | Key Features | Stereochemical Outcome | Catalyst/Reagent | Reference |

| (4+4) Cyclocondensation | Reaction of anthranils with donor-acceptor cyclopropanes. | Exclusive diastereoselectivity | Zn(OTf)₂ | rsc.orgrsc.orgresearchgate.net |

| Enantioselective Synthesis | Synthesis of substituted 2,6-methano-3-benzazocines. | Enantioselective formation of products. | Not specified in abstract. | bath.ac.uk |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Isolation of individual enantiomers. | Chiral resolving agents. | datapdf.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular structure in solution. Through various NMR experiments, it is possible to map out the connectivity of atoms, deduce stereochemical relationships, and study dynamic processes such as ring inversion. researchgate.netresearchgate.net

Proton (¹H) NMR spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms within the this compound structure. The chemical shifts (δ) of the protons are influenced by their neighboring atoms and their spatial orientation. For instance, protons on the benzene ring typically appear in the aromatic region (around 7.0 ppm), while the protons on the saturated heterocyclic ring are found in the aliphatic region. acs.org

Coupling constants (J-values) derived from the splitting patterns of the signals provide valuable information about the dihedral angles between adjacent protons, which is crucial for determining the conformation of the eight-membered ring. acs.org The analysis of these coupling constants helps in understanding the relative stereochemistry of substituents on the azocine ring.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-aromatic | 7.20-7.00 | m | - |

| H-1 | 3.50 | dd | 14.0, 6.0 |

| H-2 | 2.90 | m | - |

| H-4 | 3.10 | t | 7.5 |

| H-5 | 1.80 | m | - |

| H-6 | 2.75 | t | 6.5 |

Note: This table presents hypothetical data for illustrative purposes. Actual values can vary significantly based on substitution patterns and solvent.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for determining the complex structure and stereochemistry of this compound derivatives. researchgate.netresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for establishing the connectivity across quaternary carbons and heteroatoms, thus piecing together the entire molecular skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. The observation of a NOESY cross-peak between two protons indicates that they are close in space, which is critical for determining the stereochemistry and the preferred conformation of the flexible eight-membered ring. researchgate.net

The structures of various natural and synthetic compounds containing the hexahydro-3-benzazocine core, such as moschamindole and moschamindolol, have been determined using these extensive 1D and 2D NMR experiments. researchgate.netresearchgate.netresearchgate.net

The eight-membered ring of the this compound system is conformationally flexible. Variable-temperature (VT) NMR spectroscopy is a key technique used to study the dynamic processes, such as ring inversion and interconversion between different conformers. researchgate.netresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into a time-averaged spectrum. researchgate.net The analysis of this coalescence behavior allows for the determination of the activation energy barriers for these conformational changes, providing insight into the flexibility and stability of the different ring conformations. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of the this compound compounds and to gain structural information through the analysis of their fragmentation patterns. researchgate.netresearchgate.net The ionization process generates a molecular ion, the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. The fragmentation of this molecular ion into smaller, charged fragments creates a unique mass spectrum that serves as a molecular fingerprint. The analysis of these fragmentation pathways can help to confirm the proposed structure and identify the different components of the molecule.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. By comparing the experimentally measured exact mass to the calculated masses of possible molecular formulas, the correct formula can be determined, which is a critical step in the identification of new or unknown this compound derivatives. researchgate.net The structures of many synthesized compounds containing this heterocyclic system have been confirmed using a combination of NMR, IR, MS, and HRMS techniques. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Moschamindole |

| Moschamindolol |

| 2,3,4,5-Tetrahydro-1H-3-benzazepine-2-carboxylic acid |

| This compound-2-carboxylic acid |

| 2,3,4,5,6,7-Hexahydro-1H-3-benzazonine-2-carboxylic acid |

| 2-Iodobenzyl alcohol |

| Benzo[c]azocin-3-one |

| Benzo[d]azocin-2-one |

| Benzo[d]azocin-4-one |

| 1,5-methano-3-methyl-6-phenyl-1,2,3,4,5,6-hexahydro-3-benzazocine |

| 1,5-methano-3-methyl-6-oxo-1,2,3,4,5,6-hexahydro-3-benzazocine |

| 7,8-Difluoro-1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of hexahydro-3-benzazocine systems. By inducing fragmentation of a selected precursor ion, MS/MS provides detailed information about the molecule's connectivity and composition. While specific experimental MS/MS data for the parent this compound is not extensively published, fragmentation pathways can be predicted based on the known behavior of related cyclic amines and aromatic compounds. miamioh.edulibretexts.org

In a typical scenario, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation. The fragmentation of the hexahydro-3-benzazocine core would likely proceed through several key pathways:

Alpha-Cleavage: The most common fragmentation for amines involves cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For N-substituted derivatives, the largest alkyl group is preferentially lost. miamioh.edu

Ring Opening: Cleavage of the bonds within the eight-membered azocine ring can occur, leading to a variety of fragment ions. This is often followed by the loss of small neutral molecules like ethene.

Retro-Diels-Alder (RDA) Reaction: The fused ring system may undergo RDA-type fragmentation, particularly in the partially saturated hydroaromatic ring.

Benzylic Cleavage: The bond between the benzene ring and the heterocyclic system can cleave, leading to the formation of characteristic aromatic fragment ions.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. uni.lu

Table 1: Predicted MS Data for this compound [M+H]⁺ This table is based on predicted data and general fragmentation principles.

| Adduct/Fragment | Predicted m/z | Predicted CCS (Ų) | Likely Origin |

| [M+H]⁺ | 162.12773 | 143.3 | Protonated parent molecule. uni.lu |

| [M+Na]⁺ | 184.10967 | 147.5 | Sodium adduct of parent molecule. uni.lu |

| Fragment 1 | Varies | - | Result of α-cleavage at the nitrogen. |

| Fragment 2 | Varies | - | Result of ring opening/fragmentation. |

| Fragment 3 (e.g., C₇H₇⁺) | 91.05478 | - | Tropylium ion from benzylic cleavage. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm its key structural features.

The primary functional groups and their expected IR absorptions are:

N-H Stretch: For the parent compound (a secondary amine), a single, sharp to somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹. This band is typically less intense than an O-H stretch.

Aromatic C-H Stretch: Absorption due to the C-H stretching vibrations on the benzene ring typically appears just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the saturated portion of the ring produce strong, sharp absorptions in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the fingerprint region, between 1000 and 1350 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound This table presents expected wavenumber ranges based on established principles of IR spectroscopy.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-N | Stretch | 1000 - 1350 | Medium |

| Aromatic C-H | Out-of-plane bend | 690 - 900 | Strong |

X-ray Crystallography for Solid-State Structure Determination

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces. In hexahydro-3-benzazocine systems, hydrogen bonding plays a critical role. For the parent compound, the secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen lone pair and the π-system of the benzene ring can act as acceptors.

In the crystal structure of related heterocyclic compounds, such as fluorinated bis-benzoxazines, C-H···F and C-H···π interactions are observed to stabilize the crystal packing. nih.gov Similarly, in crystals of benzimidazolium salts, N-H···Cl, N-H···O, and O-H···Cl hydrogen bonds create extensive networks that define the solid-state architecture. researchgate.net For hexahydro-3-benzazocine hydrochlorides, strong N-H···Cl⁻ hydrogen bonds would be the dominant intermolecular interaction, linking the cations and anions into a stable lattice.

For chiral derivatives of this compound, X-ray crystallography is the most powerful method for determining the absolute configuration (the actual spatial arrangement of atoms, e.g., R or S). This is typically achieved for enantiomerically pure samples that form non-centrosymmetric crystals. ed.ac.uk The determination relies on the phenomenon of anomalous dispersion (or resonant scattering), where the X-rays interact differently with the electron clouds of the atoms depending on the path taken. nih.gov This leads to small but measurable intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov The Flack parameter is a value refined during the structure solution that indicates the absolute structure of the crystal; a value near zero for a given configuration confirms its correctness, while a value near one indicates the inverted structure is correct. ed.ac.uk

The eight-membered ring of a simple hexahydro-3-benzazocine is flexible and can adopt several low-energy conformations. However, in bridged systems, such as 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine or 2,6-methano-3-benzazocines, the introduction of an ethano or methano bridge drastically reduces this conformational flexibility. rsc.orgnih.govrsc.org X-ray diffraction studies on these rigid analogues provide precise details of the resulting ring conformation. These bridged systems lock the eight-membered ring into a specific, often distorted, boat or chair-like conformation, which is critical for its interaction with biological targets. The analysis of these crystal structures reveals the precise bond angles and torsional strains imposed by the rigid framework.

Circular Dichroism (CD) Spectroscopy for Chiral Benzazocine Derivatives

Circular Dichroism (CD) spectroscopy is an essential analytical tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. While achiral molecules are CD-silent, chiral molecules will produce a characteristic CD spectrum. For chiral derivatives of this compound, CD spectroscopy can be used to:

Confirm Chirality: The presence of a CD signal confirms that a molecule is chiral and that the sample is enantiomerically enriched.

Distinguish Enantiomers: A pair of enantiomers will produce CD spectra that are mirror images of each other.

Assign Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations or to the spectra of related compounds with known absolute configurations, the stereochemistry of the target molecule can often be assigned.

Study Conformation: CD spectra are highly sensitive to the conformation of the molecule. Changes in the CD signal can be used to study conformational equilibria in solution.

The chromophores in a hexahydro-3-benzazocine derivative, primarily the benzene ring, will give rise to CD signals in the UV region (typically < 300 nm). The interaction of this chromophore with the chiral centers in the molecule generates the specific CD signature. rsc.org

Conformational Analysis and Stereochemical Investigations of 1,2,3,4,5,6 Hexahydro 3 Benzazocine

Ring Conformation Studies (e.g., Chair, Boat, Skew-Boat for Azocine (B12641756) and Piperidine (B6355638) Rings)

The 1,2,3,4,5,6-hexahydro-3-benzazocine scaffold is a fused bicyclic system, comprising a benzene (B151609) ring fused to an eight-membered azocine ring. The flexibility of the eight-membered ring allows it to adopt several conformations. Theoretical and experimental studies have explored these conformational possibilities, which are often described in terms of chair, boat, and skew-boat forms for the azocine ring.

In bridged analogues, such as the 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocines, the conformational flexibility of the azocine ring is significantly constrained. The methano bridge locks the ring system into a more rigid structure, profoundly influencing its interaction with biological targets. nih.gov

Conformational Dynamics and Energy Barriers

The various conformations of the this compound ring are not static but are in a state of dynamic equilibrium. The molecule can interconvert between different conformations through processes such as ring inversion. The energy barriers associated with these conformational changes are a key aspect of its dynamic behavior.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for studying these dynamic processes. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational interconversion and to calculate the associated activation energy barriers. For some benzo-fused nine-membered heterocyclic systems, these barriers have been found to be surprisingly high, on the order of 48 kJ/mol. researchgate.net This indicates a significant restriction to ring flexibility.

The energy barriers for conformational changes in the this compound system will be influenced by several factors, including the inherent strain of the eight-membered ring and the steric and electronic effects of any substituents present. Computational methods can also be employed to model the transition states for these conformational interchanges and to calculate the corresponding energy barriers, providing valuable insights that complement experimental data.

Influence of Substituents on Preferred Conformations

The introduction of substituents onto the this compound ring system can have a profound impact on its conformational preferences. Substituents can influence the delicate balance of steric and electronic interactions within the molecule, leading to a shift in the equilibrium between different conformations.

Substituents on the nitrogen atom (at position 3) are particularly important. The size and nature of the N-substituent can dictate the orientation of the lone pair of electrons on the nitrogen and can introduce steric interactions that favor one ring conformation over others. For example, an N-methyl group will have different steric requirements than a larger N-benzyl group, potentially altering the preferred geometry of the azocine ring.

Substituents on the aromatic ring or on the saturated carbon atoms of the azocine ring can also exert a significant influence. Electron-withdrawing or electron-donating groups on the benzene ring can affect the electronic properties of the entire molecule, which may have subtle effects on conformational energies. nih.gov Bulky substituents on the carbon framework will generally prefer to occupy positions that minimize steric strain, such as equatorial-like positions in a chair-like conformation of the piperidine moiety. vaia.com The interplay of these substituent effects can be complex, and a detailed understanding often requires a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, along with computational modeling.

Stereoisomerism and Enantiomeric Purity Assessment

Due to the presence of stereogenic centers, this compound derivatives can exist as multiple stereoisomers, including enantiomers and diastereomers. For instance, if a substituent is introduced at a carbon atom within the azocine ring, that carbon atom can become a chiral center.

The synthesis of these compounds often leads to racemic mixtures, which are equal mixtures of the two enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for pharmacological studies, as different enantiomers can exhibit vastly different biological activities. Classical resolution methods may be employed, or enantioselective syntheses can be developed to produce a single enantiomer preferentially. bath.ac.uk

The assessment of enantiomeric purity is a critical aspect of the characterization of chiral this compound derivatives. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. Other methods, such as NMR spectroscopy using chiral shift reagents or the formation of diastereomeric derivatives, can also be employed for this purpose.

Stereochemistry of Synthetic Intermediates and Final Products

The stereochemical outcome of a synthesis of a this compound derivative is determined by the stereochemistry of the starting materials and the stereoselectivity of the reactions employed. Careful control of stereochemistry throughout the synthetic sequence is essential to obtain the desired stereoisomer of the final product.

Various spectroscopic and crystallographic techniques are used to determine the absolute and relative stereochemistry of both synthetic intermediates and the final products. X-ray crystallography provides unambiguous proof of the solid-state conformation and relative stereochemistry. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to elucidate the relative stereochemistry and preferred conformation in solution.

Computational Chemistry and Theoretical Modeling of 1,2,3,4,5,6 Hexahydro 3 Benzazocine

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to meticulously study the intrinsic properties of the benzazocine system. ufms.brresearchgate.net These ab initio methods solve approximations of the Schrödinger equation, providing a detailed description of electron distribution and energy. ijnc.ir

The first step in theoretical analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to locate the minimum energy conformation on the potential energy surface. researchgate.net For benzazocine derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to obtain equilibrium geometries. ufms.brresearchgate.net This process refines bond lengths, bond angles, and dihedral angles to yield a structurally accurate model.

The 1,2,3,4,5,6-hexahydro-3-benzazocine ring system possesses significant conformational flexibility. By systematically rotating key dihedral angles, a conformational energy profile can be generated. This profile maps the relative energies of different conformers (e.g., boat, chair, twist-boat variations of the eight-membered ring), identifying the most stable, low-energy shapes the molecule is likely to adopt.

Table 1: Example of Optimized Geometric Parameters for a Benzazocine Derivative Core This table illustrates the type of data obtained from geometry optimization calculations, based on findings for related structures. researchgate.net

| Parameter | Bond Type | Calculated Value (Å) |

| Bond Length | C-C (aromatic) | 1.36 - 1.40 |

| Bond Length | C-C (aliphatic) | 1.51 - 1.54 |

| Bond Length | C-N | 1.45 - 1.48 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For benzazocine systems, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, studies on derivatives show the HOMO and LUMO can be distributed across different rings within the molecule, indicating pathways for intramolecular charge transfer. researchgate.net

Table 2: Example of FMO Energy Data for a Benzazocine Derivative This table presents sample data from FMO analysis, demonstrating how electronic properties are quantified. ufms.brresearchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 4.3 |

QM calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. ufms.brresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies corresponding to the stretching, bending, and torsional modes of the molecule's functional groups can be calculated. researchgate.net These computed frequencies for a benzazocine structure are often scaled by a factor (e.g., 0.958) to better match experimental FT-IR spectra, aiding in the precise assignment of observed spectral peaks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) for a given molecular structure. semanticscholar.org By comparing the predicted chemical shifts with experimental spectra, researchers can confirm the proposed structure and assign specific resonances to individual atoms in the this compound framework. semanticscholar.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are precise, they are computationally expensive. For studying the dynamic behavior of larger systems, such as a benzazocine ligand in a solvent or bound to a receptor, molecular mechanics (MM) and molecular dynamics (MD) are the preferred approaches. ijnc.ircnr.it MM uses a simpler, classical mechanics-based "ball-and-spring" model to describe molecular interactions. ijnc.ir

A single, static structure does not fully represent a flexible molecule like this compound, which exists as an ensemble of rapidly interconverting conformers. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior. ufms.br

Running an MD simulation for a duration, such as 500 nanoseconds, allows for extensive conformational sampling. ufms.brresearchgate.net The resulting trajectory can be analyzed to understand the molecule's structural dynamics through various metrics: ufms.brresearchgate.net

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure over the course of the simulation.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, providing insights into its interaction with the surrounding environment.

MD simulations are invaluable for studying how benzazocine ligands interact with their biological targets, such as opioid receptors. nih.govscholarsresearchlibrary.com The process often begins with molecular docking, a computational technique that predicts the preferred binding orientation of a ligand within a receptor's active site. ufms.brrsc.org

Following docking, an MD simulation of the ligand-receptor complex is performed to observe the stability and dynamics of the interaction. rsc.org This allows researchers to:

Analyze the evolution of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues of the receptor. rsc.org

Calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to quantify the strength of the ligand-receptor association. ufms.br

Identify the specific amino acid residues that contribute most significantly to the binding affinity. rsc.org For example, in studies of other receptor-ligand systems, key residues like Lys63, Arg69, and Cys113 have been identified as crucial for binding through energy decomposition analysis. rsc.org

This detailed understanding of interaction dynamics is critical for structure-activity relationship (SAR) studies and for the rational design of new benzazocine derivatives with improved affinity and selectivity. nih.gov

Docking and Molecular Recognition Studies with Biological Targets

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound derivatives within the binding pockets of opioid receptors. These studies provide critical insights into the specific interactions that govern ligand affinity and selectivity.

Binding Site Characterization in Model Systems

Computational studies have focused on characterizing the binding sites of opioid receptors when interacting with benzomorphan (B1203429) analogues. A significant finding is the identification of a putative hydrophobic binding pocket within the receptor. The nature and topography of this pocket have been explored through the synthesis and evaluation of a series of N-monosubstituted analogues of 8-[N-((4′-phenyl)-phenethyl)]-carboxamidocyclazocine. These studies have revealed that the biphenylethyl group of certain analogues likely occupies this previously unexplored hydrophobic region in opioid receptors. nih.gov

Docking of 8-carboxamidocyclazocine (B1251197) (8-CAC), a derivative of the well-known opioid cyclazocine (B1219694), into the unliganded binding site of the mouse µ-opioid receptor has shown that 8-CAC and the potent opioid antagonist β-funaltrexamine (β-FNA) share nearly identical interactions with the receptor. A key interaction involves the carboxamide group of 8-CAC, which can directly form a hydrogen bond with the histidine residue His297 of the receptor. adelphi.edu This interaction is a critical anchor point for the ligand within the binding site.

Prediction of Ligand-Receptor Interactions and Orientation

The prediction of ligand-receptor interactions and the orientation of this compound analogues within the binding pocket are crucial for understanding their pharmacological activity. Molecular modeling studies have shown that for analogues with large N-substituents, the binding mode observed for 8-CAC is not sterically feasible. This suggests that these larger ligands may adopt an alternative binding mode or that the receptor itself may undergo conformational rearrangements to accommodate them. adelphi.edu

The key interactions governing the binding of these ligands are a combination of hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group, a common feature in many opioids, is replaced by a carboxamido group in 8-CAC, which still allows for crucial hydrogen bonding with the receptor. adelphi.edu Furthermore, the exploration of a series of N-substituted analogues with aryl-containing groups has highlighted the importance of a hydrophobic pocket. For instance, very high binding affinity to the µ-opioid receptor was achieved with an N-(2-(4′-methoxybiphenyl-4-yl)ethyl) analogue of 8-CAC, underscoring the significance of this hydrophobic interaction. adelphi.edu

QSAR (Quantitative Structure-Activity Relationship) Methodologies

QSAR studies are a cornerstone of modern drug design, providing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for identifying the key structural features that drive potency and selectivity.

Development of QSAR Models for Analogues

The development of robust QSAR models for analogues of this compound is essential for the rational design of new analgesics. While specific 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) on this exact scaffold are not extensively detailed in the provided literature, the principles of QSAR model development are well-established. Such models are typically built using a training set of molecules with known activities to establish a correlation, which is then validated using an external test set of compounds. mdpi.comresearchgate.net

For benzomorphan-based compounds, structure-activity relationship (SAR) data has been extensively analyzed. These analyses highlight that the benzomorphan nucleus serves as a versatile template where modifications, particularly at the N-substituent and the 8-OH group, can significantly influence the functional profile of the compound. nih.gov A comprehensive review of SAR data from the last 25 years underscores the importance of these modifications in achieving specific affinity and activity at opioid receptors. nih.gov

The following table presents a selection of N-substituted 8-CAC analogues and their binding affinities for µ, δ, and κ opioid receptors, illustrating the data that would be used to construct a QSAR model.

| Compound | N-Substituent | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) |

| 1 | N-((4'-phenyl)-phenethyl) | 0.21 | 1.8 | 0.18 |

| 8 | N-(3-bromophenethyl) | 0.23 | 9.3 | 0.0063 |

| 9 | N-(2-bromophenethyl) | 2.8 | 365 | 1.8 |

| 15 | N-(2-naphthylethyl) | 0.22 | 1.7 | 0.10 |

| 16 | N-(2-naphthylpropyl) | 1.3 | 43 | 0.018 |

Data sourced from a study on N-((4'-phenyl)-phenethyl) analogues of 8-CAC. adelphi.edu

Identification of Key Structural Descriptors for Activity

Through extensive SAR studies, several key structural descriptors have been identified as being crucial for the activity of this compound analogues at opioid receptors. These descriptors provide a qualitative understanding that would be quantified in a formal QSAR analysis.

The primary determinants of activity are:

The nature of the N-substituent: This is arguably the most critical factor in determining the pharmacological profile. The size, shape, and electronic properties of the substituent on the nitrogen atom can dramatically alter the affinity and selectivity for different opioid receptor subtypes. For example, the introduction of a bulky, hydrophobic group like a biphenylethyl moiety can lead to very high affinity for the µ-opioid receptor. adelphi.eduadelphi.edu

Substitution on the aromatic ring: Modifications to the phenolic hydroxyl group at the 8-position, such as its replacement with a carboxamide group, have been shown to be well-tolerated and can lead to high-affinity ligands. adelphi.edu

Stereochemistry of the benzomorphan core: The stereoisomerism of the benzomorphan scaffold is known to be a critical factor influencing opioid receptor activity.

A hypothetical QSAR model for this class of compounds would likely include descriptors that quantify these features, such as:

Topological descriptors: To describe the size and shape of the N-substituent.

Electronic descriptors: To capture the electronic effects of substituents on the aromatic ring.

Steric descriptors: To account for the bulk and spatial arrangement of different groups.

These descriptors, when correlated with biological activity through a mathematical model, would provide a powerful tool for the design and optimization of novel this compound-based therapeutics.

Structure Activity Relationship Sar Studies: Methodological Approaches and Design Principles

Systematic Modification of the 1,2,3,4,5,6-Hexahydro-3-benzazocine Core

Systematic modification of the hexahydro-3-benzazocine core, particularly its bridged derivatives like the 2,6-methano-3-benzazocines (also known as 6,7-benzomorphans), has been a cornerstone of research in this area. By altering substituents at various positions, researchers can probe the molecular interactions between the ligand and its biological target, leading to a comprehensive understanding of the pharmacophore.

The rationale for modifying the hexahydro-3-benzazocine scaffold is to explore and optimize interactions with specific biological receptors, such as opioid or N-methyl-D-aspartate (NMDA) receptors. Variations are strategically introduced at key positions to modulate affinity, selectivity, and functional activity (e.g., agonist versus antagonist).

Key positions for modification include:

The Aromatic Ring: Substituents on the benzene (B151609) ring, particularly the phenolic hydroxyl group, are critical for receptor interaction. The position of this group can differentiate activity between receptor types. nih.govacs.org

The Nitrogen Atom (N-3): The substituent on the basic nitrogen atom is a primary determinant of the compound's pharmacological profile, influencing its potency, selectivity for receptor subtypes (e.g., mu, delta, kappa), and its agonist or antagonist nature. nih.govnih.gov

The 8-Position: In bridged analogues like benzomorphans, the 8-position corresponds to the phenolic hydroxyl group of morphine. This site is a crucial hydrogen bond donor. Replacing this hydroxyl group with bioisosteres is a common strategy to improve pharmacokinetic properties while maintaining affinity. acs.org

The Bridged Ring System: Alkyl substituents on the bridged portion of the molecule, such as methyl groups, can influence potency by establishing favorable van der Waals contacts within the receptor's binding pocket. pharmacy180.com

Substitutions on the aromatic portion of the benzazocine ring have a profound effect on biological activity. The phenolic hydroxyl group, in particular, is a well-established critical feature for the activity of many opioids, playing a role in anchoring the ligand within the receptor. mdpi.com

The position of this hydroxyl group is crucial for receptor selectivity. Studies on 6,7-benzomorphan derivatives have shown that shifting the hydroxyl group from the 2'-position to the 3'-position significantly enhances affinity for the NMDA receptor-channel complex while concurrently reducing affinity for the mu-opioid receptor. nih.govacs.org Conversely, a hydroxyl function at the 4'-position was found to be critical for improving sodium channel blocking properties in a different series of analogues. nih.gov

Replacing the hydroxyl group altogether is a key strategy in rational drug design. The substitution of the prototypic 8-OH group in 2,6-methano-3-benzazocines with an 8-amino (8-NH2) group has been explored. While the primary 8-NH2 analogue showed reduced affinity, substitution on this amino group with aryl appendages (e.g., 8-phenylamino) dramatically improved affinity for mu and kappa receptors, indicating that this position can be modified to probe previously unexplored receptor space. acs.org

| Scaffold | Aromatic Substitution | Effect on Activity/Affinity | Reference |

|---|---|---|---|

| 6,7-Benzomorphan | Shift of -OH from 2' to 3' position | Increased affinity for NMDA receptor; reduced affinity for mu-opioid receptor. | nih.govacs.org |

| 6,7-Benzomorphan | -OH at 4' position | Crucial for improving sodium channel blocking properties. | nih.gov |

| 2,6-Methano-3-benzazocine (Cyclazocine core) | Replacement of 8-OH with 8-NH-Phenyl | Dramatically improved affinity for mu and kappa opioid receptors compared to 8-NH2. | acs.org |

The substituent attached to the nitrogen atom of the azocine (B12641756) ring is arguably the most critical element for defining the pharmacological profile of these compounds. cnr.it A wide array of N-substituents has been investigated, revealing that small changes can dramatically alter receptor affinity, selectivity, and intrinsic activity.

For instance, simple alkyl groups like N-methyl are common, but larger groups such as N-phenylethyl can result in greater activity. pharmacy180.complos.org The introduction of N-allyl or N-cyclopropylmethyl groups often imparts opioid antagonist properties. pharmacy180.com More complex side chains have been used to fine-tune activity across opioid receptor subtypes. Studies on a series of 5,9-dimethyl-2'-hydroxy-6,7-benzomorphans found that an N-propanamide spacer was preferred for mu-receptor interaction, whereas an N-acetamide spacer could confer selectivity for the kappa receptor. nih.gov The compound LP1, which features an N-phenylpropanamido substituent, was identified as a potent mu-agonist and delta-antagonist. nih.gov Further modifications to the phenyl ring of this substituent resulted in biased agonists, which preferentially activate specific downstream signaling pathways. nih.govacs.org

| Parent Scaffold | N-Substituent | Receptor Affinity (Ki, nM) / Profile | Reference |

|---|---|---|---|

| 5,9-dimethyl-2'-hydroxy-6,7-benzomorphan | -CH2CH2CONH-Phenyl (LP1) | μ = 0.83, δ = 29, κ = 110 (μ-agonist/δ-antagonist) | nih.gov |

| 5,9-dimethyl-2'-hydroxy-6,7-benzomorphan | -CH2CONH-Phenyl | μ = 11, δ = 120, κ = 27 | nih.gov |

| 5,9-dimethyl-2'-hydroxy-6,7-benzomorphan | -CH2CH2CONH-Cyclohexyl | μ = 1.1, δ = 160, κ = 120 | nih.gov |

| Morphine Core | -Methyl | Standard μ-agonist | plos.org |

| Morphine Core | -Allyl (Nalorphine) | μ-antagonist/κ-agonist | plos.org |

| Morphine Core | -Phenylethyl | Increased μ-agonist potency vs. Methyl | plos.org |

| Oxymorphone Core | -Cyclopropylmethyl (Naltrexone) | Opioid antagonist | plos.org |

The this compound scaffold is often synthesized with an internal bridge, such as in the 2,6-methano-3-benzazocines (benzomorphans). This bridge creates a conformationally rigid structure that is believed to mimic the orientation of the piperidine (B6355638) ring relative to the aromatic ring in morphine. nih.gov This rigidity is crucial for potent analgesic activity.

Alterations to this bridged system can significantly impact activity. The distance between the basic nitrogen and the center of the aromatic ring is a critical parameter for receptor interaction. nih.gov A study synthesizing a series of benzomorphan (B1203429) analogues with varying ring sizes (benzazepine, benzazocine, benzazonine) found that only slight analgesic activity was present in any of the compounds, highlighting the importance of the specific spatial arrangement enforced by the 6,7-benzomorphan (2,6-methano-3-benzazocine) skeleton. nih.gov Even within the same core, the stereochemistry of substituents on the bridge, such as methyl groups at the 11-position (C-9 in benzomorphan numbering), is important for activity. pharmacy180.com

Rational Design of Benzazocine Analogues

Rational design involves using the knowledge gained from SAR studies to create novel analogues with improved properties. This approach moves beyond simple trial-and-error by employing strategies like bioisosteric replacement to target specific goals, such as enhancing metabolic stability, improving solubility, or exploring new binding interactions within the receptor.

Bioisosterism is a strategy in medicinal chemistry for the rational modification of lead compounds by replacing atoms or functional groups with other groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. ctppc.orgnih.gov This technique has been successfully applied to the benzazocine scaffold.

A prominent example is the replacement of the 8-phenolic hydroxyl group, which, while important for binding, is also a site of rapid metabolism (O-glucuronidation) that can lead to poor oral bioavailability. acs.org

Hydroxyl to Carboxamide: The 8-OH group of cyclazocine (B1219694) was replaced with a carboxamide (CONH2) group, yielding 8-carboxamidocyclazocine (B1251197) (8-CAC). This analogue not only retained high affinity for opioid receptors but also demonstrated a significantly longer duration of action in vivo, suggesting improved pharmacokinetic properties. researchgate.net

Hydroxyl to Amino: The 8-OH group was also replaced with an amino (NH2) group and its derivatives. While the simple 8-NH2 substitution lowered affinity, adding substituents to the nitrogen, such as an 8-phenylamino group, restored high affinity, demonstrating that the amino group can serve as a viable bioisostere for the hydroxyl group. acs.org

Aromatic CH to N: In a different approach, bioisosteric replacement was applied to a complex N-substituent. In a series of N-((4′-phenyl)-phenethyl) analogues, a carbon-hydrogen (CH) group in the distal phenyl ring was replaced with a nitrogen atom to create pyridinyl isosteres. This modification was shown to be well-tolerated at the kappa receptor and had the added benefit of lowering the compound's lipophilicity (clogP), which is expected to increase aqueous solubility. nih.gov

These examples demonstrate the power of bioisosteric replacement to fine-tune the properties of benzazocine analogues, leading to compounds with potentially superior therapeutic profiles. ufrj.br

Scaffold Hopping and Mimicry

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while preserving its key pharmacophoric features. nih.gov This approach is widely used in lead optimization to identify new chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. nih.gov